A Comprehensive Technical Guide to the Structural Elucidation of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine
A Comprehensive Technical Guide to the Structural Elucidation of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine
For Distribution To: Researchers, scientists, and drug development professionals.
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1] The precise structural characterization of its derivatives is paramount for understanding structure-activity relationships and ensuring the efficacy and safety of new chemical entities. This in-depth technical guide presents a systematic and robust analytical workflow for the unambiguous structural elucidation of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine. This document moves beyond a simple recitation of methods, providing a rationale for the strategic application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. By integrating field-proven insights with foundational scientific principles, this guide serves as a practical resource for researchers engaged in the synthesis and characterization of novel piperidine-based compounds.
Introduction: The Significance of Piperidine Moieties and the Imperative for Rigorous Structural Verification
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. The introduction of substituents onto the piperidine core can dramatically alter a molecule's pharmacological profile. Therefore, the unequivocal confirmation of the constitution and stereochemistry of novel piperidine derivatives is a critical step in the drug discovery and development pipeline.
3-Methyl-1-(piperidin-4-ylmethyl)piperidine (Figure 1) is a disubstituted piperidine derivative with the molecular formula C12H24N2 and a molecular weight of 196.33 g/mol .[2][3] Its structure presents several interesting features for elucidation, including two distinct piperidine rings, a methylene bridge, and a methyl substituent that introduces a stereocenter. This guide will detail a multi-faceted analytical approach to confirm the connectivity and stereochemistry of this molecule, ensuring the highest level of scientific integrity.
Figure 1: Chemical Structure of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine
Caption: Molecular structure of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine.
The Analytical Blueprint: A Multi-Technique Approach
Caption: The integrated analytical workflow for structural elucidation.
Mass Spectrometry: The First Glimpse into Molecular Identity
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.[4][5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
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Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used.
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Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed for piperidine derivatives due to the basicity of the nitrogen atoms, which are readily protonated.
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Data Acquisition: The instrument is calibrated using a known standard. Data is acquired over a mass range that encompasses the expected molecular weight of the target compound.
Expected Data and Interpretation
For 3-Methyl-1-(piperidin-4-ylmethyl)piperidine (C12H24N2), the expected monoisotopic mass of the protonated molecule [M+H]+ is 197.2018.
| Parameter | Expected Value |
| Molecular Formula | C12H24N2 |
| Monoisotopic Mass | 196.1939 |
| [M+H]+ | 197.2018 |
The high-resolution mass measurement provides a high degree of confidence in the elemental composition of the molecule. Further fragmentation analysis (MS/MS) can be performed to probe the connectivity of the two piperidine rings and the methylene bridge.
Infrared Spectroscopy: Identifying the Molecular Bonds
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: A small amount of the neat sample is placed directly on the ATR crystal.
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Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm-1). A background spectrum of the clean ATR crystal is taken prior to sample analysis.
Expected Data and Interpretation
The FTIR spectrum of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine is expected to show characteristic absorptions for C-H and C-N bonds.
| Functional Group | Expected Wavenumber (cm-1) |
| C-H stretch (alkane) | 2950-2850 |
| N-H stretch (secondary amine) | Not expected |
| C-N stretch | 1250-1020 |
The absence of a significant N-H stretching band would support the proposed tertiary amine structure of both piperidine rings.
Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.[7][8] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a detailed picture of the chemical environment of each proton and carbon atom and their connectivity.
Experimental Protocols
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Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl3 or D2O) in a standard 5 mm NMR tube.
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1D NMR:
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¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.
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¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
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-
2D NMR:
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COSY (Correlation Spectroscopy): Reveals proton-proton couplings, identifying adjacent protons.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, crucial for piecing together the molecular skeleton.
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Predicted NMR Data and Structural Assignment
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 3-Methyl-1-(piperidin-4-ylmethyl)piperidine. These predictions are based on the analysis of structurally similar compounds. The exact chemical shifts may vary depending on the solvent and concentration used.
Table 1: Predicted ¹H NMR Data
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H on C of CH3 | 0.8 - 1.0 | d |
| Piperidine Ring Protons | 1.2 - 3.0 | m |
| Methylene Bridge Protons | 2.0 - 2.5 | d |
Table 2: Predicted ¹³C NMR Data
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| CH3 | 15 - 25 |
| Piperidine Ring Carbons | 25 - 60 |
| Methylene Bridge Carbon | 55 - 65 |
The key to unambiguous assignment lies in the 2D NMR data. The HMBC experiment, in particular, will be instrumental in connecting the two piperidine rings via the methylene bridge. For instance, correlations between the protons of the methylene bridge and the carbons of both piperidine rings would provide definitive proof of the proposed structure.
Caption: Key HMBC correlations confirming the methylene bridge linkage.
Conclusion: A Self-Validating System for Structural Certainty
The structural elucidation of 3-Methyl-1-(piperidin-4-ylmethyl)piperidine, as outlined in this guide, represents a self-validating system. The molecular formula determined by HRMS is confirmed by the integration of the ¹H NMR spectrum and the carbon count from the ¹³C NMR spectrum. The functional groups suggested by FTIR are consistent with the chemical shifts observed in the NMR spectra. Finally, the connectivity proposed is rigorously tested and confirmed by the correlations observed in 2D NMR experiments. This comprehensive approach ensures the highest level of confidence in the assigned structure, a critical requirement for advancing compounds in the drug discovery and development process.
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